![molecular formula C11H11N3O B162880 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole CAS No. 138272-31-8](/img/structure/B162880.png)
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process that involves the reaction of 2-aminobenzimidazole with ethyl glyoxalate, followed by cyclization using hydrazine hydrate.
Wissenschaftliche Forschungsanwendungen
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been tested in vitro and in vivo for its efficacy in treating cancer, bacterial infections, and inflammatory diseases.
Wirkmechanismus
The mechanism of action of 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways in the cells. It has been found to inhibit the activity of certain enzymes and proteins that play a role in inflammation and cancer.
Biochemische Und Physiologische Effekte
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme involved in the production of prostaglandins. The compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole in lab experiments is its potential therapeutic applications in various diseases. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole. One area of interest is the development of more efficient synthesis methods for the compound. Another area of research is the identification of the specific signaling pathways that are modulated by the compound. Additionally, further studies are needed to determine the safety and efficacy of the compound in vivo, as well as its potential for drug development in various diseases.
Conclusion:
In conclusion, 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a multi-step process and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new drugs for various diseases.
Synthesemethoden
The synthesis of 2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole involves a multi-step process that starts with the reaction of 2-aminobenzimidazole with ethyl glyoxalate in the presence of a base. The resulting intermediate is then cyclized using hydrazine hydrate to form the final product. This synthesis method has been optimized to yield high purity and yield of the compound.
Eigenschaften
CAS-Nummer |
138272-31-8 |
|---|---|
Produktname |
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole |
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
2-ethoxy-1H-pyrazolo[1,5-a]benzimidazole |
InChI |
InChI=1S/C11H11N3O/c1-2-15-11-7-10-12-8-5-3-4-6-9(8)14(10)13-11/h3-7,13H,2H2,1H3 |
InChI-Schlüssel |
GVORWYPJALJGQA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=NC3=CC=CC=C3N2N1 |
Kanonische SMILES |
CCOC1=CC2=NC3=CC=CC=C3N2N1 |
Synonyme |
4H-Pyrazolo[1,5-a]benzimidazole,2-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



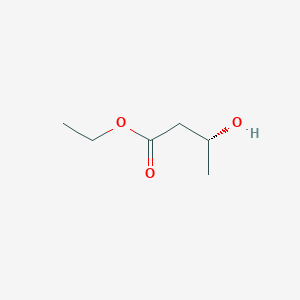
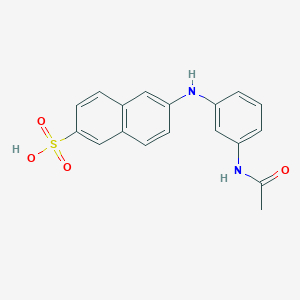
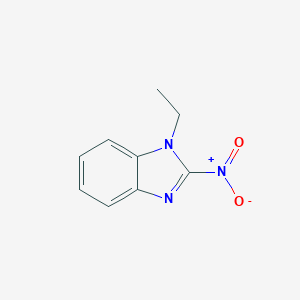
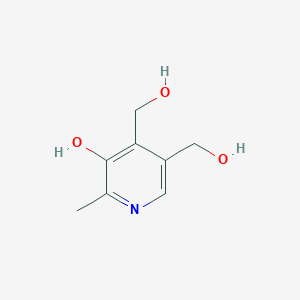
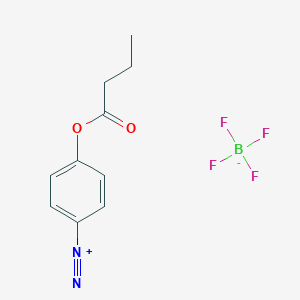
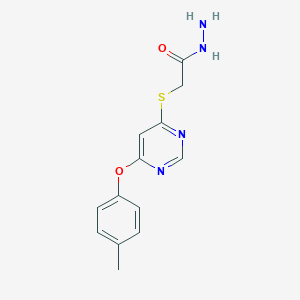
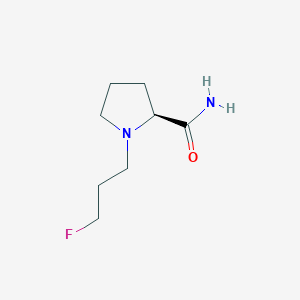
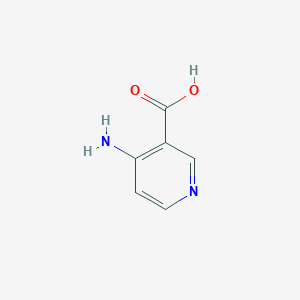
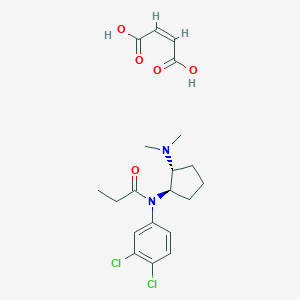
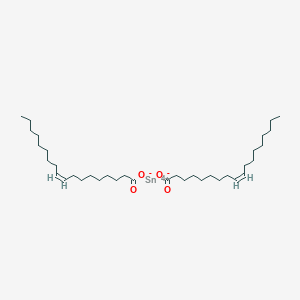
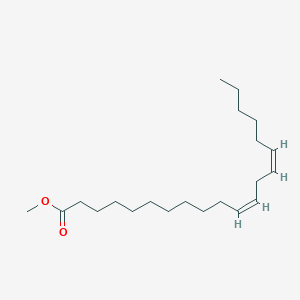
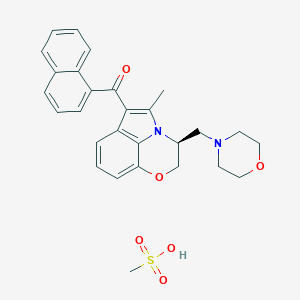
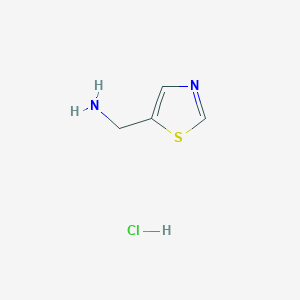
![Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B162828.png)